methyl 5-amino-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity. The presence of both amino and ester functional groups within the thiadiazole ring makes it a versatile intermediate for the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a derivative of the 1,3,4-thiadiazole scaffold It’s known that 1,3,4-thiadiazole derivatives have shown considerable antibacterial activity against certain strains . They also target the respiratory system .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can interact with multiple receptors, altering their function .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of fluorine into a molecule can influence its intrinsic potency, metabolic pathways, membrane permeability, and pharmacokinetic properties .
Result of Action
1,3,4-thiadiazole derivatives have shown anticancer properties , suggesting that they may induce cell death in cancer cells.
Action Environment
It’s known that the structural moiety of the trifluoromethyl group has various classes of bioactive organic molecules, which exhibit a wide range of biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclization Method: : One common method for synthesizing methyl 5-amino-1,3,4-thiadiazole-2-carboxylate involves the cyclization of thiosemicarbazide with methyl chloroformate. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate.
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Oxidative Cyclization: : Another method involves the oxidative cyclization of thiosemicarbazide with methyl chloroformate in the presence of an oxidizing agent like hydrogen peroxide or iodine. This method can be performed under milder conditions compared to the cyclization method.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The key steps include the preparation of thiosemicarbazide, followed by its reaction with methyl chloroformate under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate can undergo nucleophilic substitution reactions at the amino group. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of N-substituted derivatives.
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Oxidation Reactions: : The compound can be oxidized to form various oxidized derivatives. For example, treatment with hydrogen peroxide can yield the corresponding sulfone derivative.
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Reduction Reactions: : Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl halides, acyl chlorides; typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, iodine; performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous conditions.
Major Products
N-Substituted Derivatives: Formed through nucleophilic substitution.
Sulfone Derivatives: Formed through oxidation.
Alcohol Derivatives: Formed through reduction.
Scientific Research Applications
Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:
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Chemistry: : Used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block for creating complex molecules.
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Biology: : Investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities.
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Medicine: : Explored for its potential use in drug development. Some derivatives have shown promise as anti-inflammatory and anticancer agents.
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Industry: : Utilized in the production of agrochemicals and dyes. Its derivatives are used as intermediates in the synthesis of herbicides and colorants.
Comparison with Similar Compounds
Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate can be compared with other thiadiazole derivatives:
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5-Amino-1,3,4-thiadiazole-2-thiol: : Similar structure but contains a thiol group instead of an ester. It is also used in the synthesis of biologically active compounds.
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2-Amino-5-methyl-1,3,4-thiadiazole: : Contains a methyl group instead of an ester. It is known for its use in the synthesis of pharmaceuticals and agrochemicals.
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5-Amino-1,3,4-thiadiazole-2-sulfonamide: : Contains a sulfonamide group. It is used in the development of sulfa drugs with antibacterial properties.
The uniqueness of this compound lies in its combination of amino and ester functional groups, which provides a distinct reactivity profile and makes it a versatile intermediate for various synthetic applications.
Properties
CAS No. |
227958-69-2 |
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Molecular Formula |
C4H5N3O2S |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
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